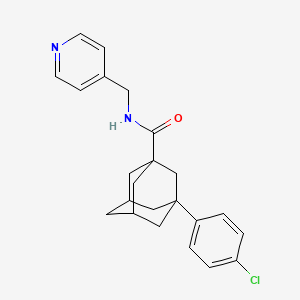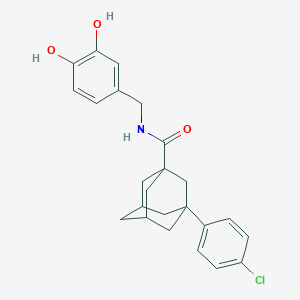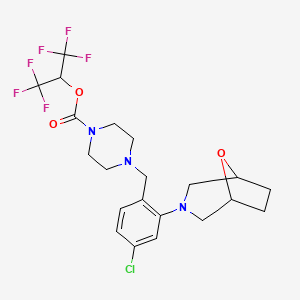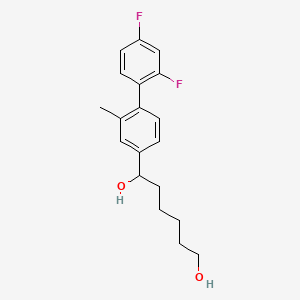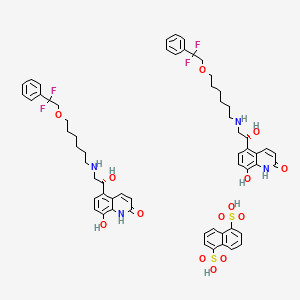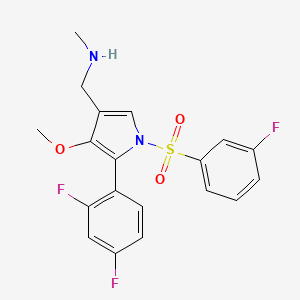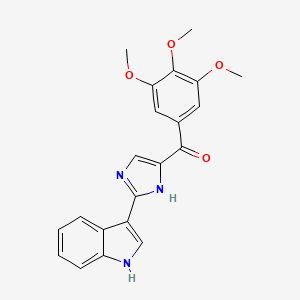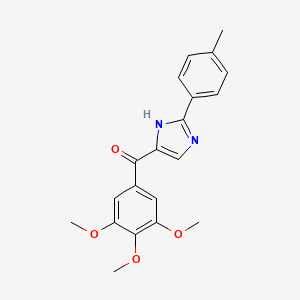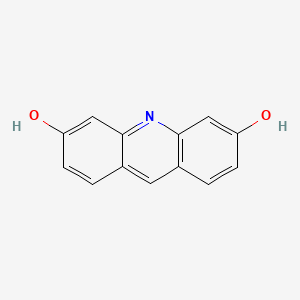
Acridine-3,6-diol
Vue d'ensemble
Description
Acridine-3,6-diol is a chemical compound with the molecular formula C13H9NO2 . It is a derivative of acridine, a class of compounds that have been actively researched over the years for their potential therapeutic applications, including for disorders such as cancer, Alzheimer’s disease, and various bacterial and protozoal infections .
Synthesis Analysis
Acridine derivatives have been synthesized using various methods. For instance, the Bernthsen synthesis method has been used with benzene-1,3-diamine and formic acid in the presence of ZnCl2 or HCl as a catalyst . Another method involves the cyclocondensation of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol .Molecular Structure Analysis
The structure of Acridine-3,6-diol is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . This planar structure is likely to intercalate into double-stranded DNA .Chemical Reactions Analysis
Acridine-based complexes have been found to exhibit unique reactivities that allow them to catalyze many sustainable reactions . For instance, acridine-based Ru–PNP complexes have been reported to be excellent catalysts for the oxidation of furfural and 5-hydroxymethyl furfural (HMF) to furoic acid and 2,5-furandicarboxylic acid (FDCA), respectively, using alkaline water as the oxidant .Physical And Chemical Properties Analysis
Acridine-3,6-diol has a molecular weight of 211.220 . It is characterized by its rigid structure, planarity, high thermal stability, and ability to donate electrons .Applications De Recherche Scientifique
Chemotherapeutic Agent : Acridine derivatives are renowned for their use as anticancer drugs. They function by intercalating DNA and inhibiting topoisomerase enzymes, vital processes in cancer cell proliferation (Denny, 2002).
Molecular Structure Analysis : Studies involving density functional theory and ONIOM methods have been conducted to understand the structures of acridine derivatives, aiding in the design of more effective drugs (Keawwangchai, Tuntulani, & Ruangpornvisuti, 2007).
Anti-Cancer Applications : Intensive research over the past decades has focused on small organic molecules with antitumor activity, including acridine derivatives. These have been utilized in various cancer treatments since the 1970s (Galdino-Pitta et al., 2013).
Biomedical Applications : Acridines interact with both nucleic acids and proteins, making them suitable for treating neurodegenerative diseases, inflammation, immunological disorders, protozoal diseases, and more. This versatility stems from their direct interactions with various enzymes (Ježek, Hlaváček, & Šebestík, 2017).
Human Telomerase Inhibition : Acridine derivatives have been designed as telomerase inhibitors, crucial for cancer therapy. They stabilize G-quadruplex structures formed by telomeric DNA, with potent inhibitors exhibiting IC50 values against telomerase comparable to their cytotoxicity in ovarian cancer cell lines (Harrison, Gowan, Kelland, & Neidle, 1999).
Tumorigenicity Study : Acridine orange, a derivative, exhibits various effects in biological systems, including inhibiting tumor induction and affecting nucleic acid biosynthesis. Its interaction with DNA has been a subject of extensive study (Van Duuren, Sivak, Katz, & Melchionne, 1969).
Dye Absorption Spectra : Research on the linear dichroic absorption spectra of protonated and quaternized acridine dyes has provided insights into their molecular properties (Matsuoka & Yamaoka, 1979).
Synthesis and Antitumor Activity : The synthesis of acridine derivatives and their antitumor activities have been a focus, with modifications of naturally occurring compounds being examined for their effectiveness in cancer treatment (Cholewiński, Dzierzbicka, & Kołodziejczyk, 2011).
DNA Binding and Molecular Modeling : Studies on new acridine derivatives have explored their interactions with DNA and their effectiveness in suppressing cell proliferation, contributing significantly to the understanding of their potential in cancer therapy (Janovec et al., 2011).
Novel Synthesis Methods : Methodologies for synthesizing new acridine derivatives have been developed, contributing to the creation of more effective drugs (Matejová, Janovec, & Imrich, 2015).
Orientations Futures
The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key area of focus in recent research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Additionally, the development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Propriétés
IUPAC Name |
acridine-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-3-1-8-5-9-2-4-11(16)7-13(9)14-12(8)6-10/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFYIIKDJZNGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)O)C=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962913 | |
| Record name | 6-Hydroxyacridin-3(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acridine-3,6-diol | |
CAS RN |
43129-74-4 | |
| Record name | 3,6-Acridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43129-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine-3,6-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043129744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyacridin-3(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acridine-3,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



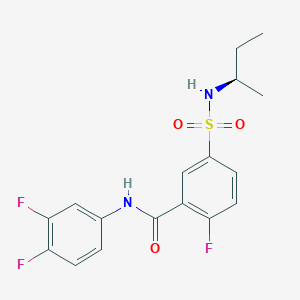
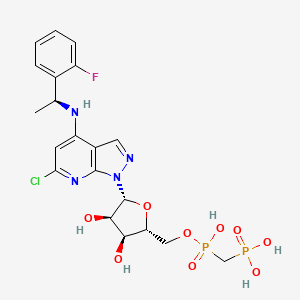
![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)
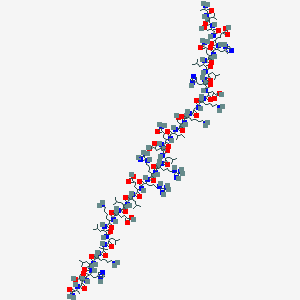

![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)
